Neuropeptide y(13-36)(human,rat)

Description

BenchChem offers high-quality Neuropeptide y(13-36)(human,rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide y(13-36)(human,rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

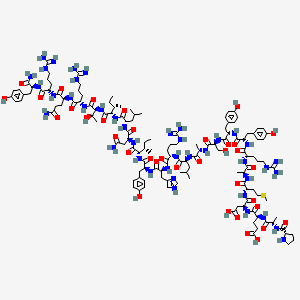

Molecular Formula |

C134H207N41O36S |

|---|---|

Molecular Weight |

3000.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C134H207N41O36S/c1-14-67(7)104(128(209)171-97(60-101(136)183)123(204)165-92(54-66(5)6)125(206)174-105(68(8)15-2)129(210)175-106(72(12)177)130(211)162-86(25-20-51-151-134(144)145)113(194)160-87(42-44-100(135)182)117(198)158-84(23-18-49-149-132(140)141)114(195)163-90(107(137)188)55-73-26-34-78(178)35-27-73)173-126(207)95(58-76-32-40-81(181)41-33-76)168-122(203)96(59-77-62-146-64-152-77)169-116(197)85(24-19-50-150-133(142)143)159-119(200)91(53-65(3)4)164-110(191)71(11)155-127(208)99(63-176)172-121(202)94(57-75-30-38-80(180)39-31-75)167-120(201)93(56-74-28-36-79(179)37-29-74)166-115(196)83(22-17-48-148-131(138)139)156-108(189)70(10)154-112(193)89(46-52-212-13)161-124(205)98(61-103(186)187)170-118(199)88(43-45-102(184)185)157-109(190)69(9)153-111(192)82-21-16-47-147-82/h26-41,62,64-72,82-99,104-106,147,176-181H,14-25,42-61,63H2,1-13H3,(H2,135,182)(H2,136,183)(H2,137,188)(H,146,152)(H,153,192)(H,154,193)(H,155,208)(H,156,189)(H,157,190)(H,158,198)(H,159,200)(H,160,194)(H,161,205)(H,162,211)(H,163,195)(H,164,191)(H,165,204)(H,166,196)(H,167,201)(H,168,203)(H,169,197)(H,170,199)(H,171,209)(H,172,202)(H,173,207)(H,174,206)(H,175,210)(H,184,185)(H,186,187)(H4,138,139,148)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)/t67-,68-,69-,70-,71-,72+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-,105-,106-/m0/s1 |

InChI Key |

WPVRWBQWAYQJSX-YGPTWXQHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

Origin of Product |

United States |

Foundational & Exploratory

The Selective Agonist: An In-Depth Technical Guide to the Mechanism of Action of Neuropeptide Y (13-36)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian brain and plays a crucial role in a myriad of physiological processes, including energy homeostasis, stress response, and circadian rhythms.[1][2] Its diverse functions are mediated through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[3][4] Neuropeptide Y (13-36) [NPY (13-36)] is a C-terminal fragment of the full-length NPY. This truncated peptide has emerged as a valuable pharmacological tool due to its selective agonist activity, primarily at the Y2 receptor subtype.[5][6][7] Understanding the precise mechanism of action of NPY (13-36) is paramount for elucidating the physiological roles of the Y2 receptor and for the development of targeted therapeutics for conditions such as obesity, anxiety, and epilepsy.[8][9][10] This guide provides a comprehensive overview of the molecular and cellular actions of NPY (13-36).

I. Receptor Binding and Selectivity: Targeting the Y2 Receptor

The defining characteristic of NPY (13-36) is its preferential binding to and activation of the Y2 receptor.[3][5][11] Unlike the full-length NPY, which binds with high affinity to Y1, Y2, and Y5 receptors, the N-terminal truncation in NPY (13-36) significantly reduces its affinity for the Y1 receptor.[11][12] The Y2 receptor, therefore, stands as the principal mediator of the biological effects of this peptide fragment.[7]

Y2 receptors are predominantly located presynaptically on neurons in both the central and peripheral nervous systems.[3][9] This presynaptic localization is a key determinant of their function as autoreceptors and heteroreceptors, modulating the release of NPY and other neurotransmitters.[9][13]

Table 1: Receptor Binding Profile of NPY and NPY (13-36)

| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y5 Receptor Affinity |

| Neuropeptide Y (1-36) | High | High | High |

| Neuropeptide Y (13-36) | Low | High | Moderate |

This table summarizes the general binding affinities. Specific Ki or IC50 values can vary depending on the tissue and assay conditions.

II. Intracellular Signaling Cascades: The Core Mechanism of Action

Upon binding to the Y2 receptor, NPY (13-36) initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptor activation.[4][14] The primary downstream effects include the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the mitogen-activated protein kinase (MAPK) pathway.

A. Inhibition of Adenylyl Cyclase and Reduction of cAMP

A cardinal feature of Y2 receptor activation by NPY (13-36) is the inhibition of adenylyl cyclase activity.[15][16][17] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The Gi alpha subunit, upon activation by the NPY (13-36)-bound Y2 receptor, directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4] This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events.[18]

Figure 2: NPY (13-36) modulation of ion channels.

C. Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the canonical Gi/o signaling pathways, evidence suggests that Y2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade. [18][19]This pathway is typically associated with cell growth, differentiation, and survival. The precise mechanisms linking the Y2 receptor to MAPK activation are still under investigation but may involve Gβγ subunits or transactivation of receptor tyrosine kinases. Activation of the MAPK pathway by NPY (13-36) has been implicated in processes such as neuropathic pain. [19]

III. Physiological and Pathophysiological Implications

The mechanism of action of NPY (13-36) translates into a range of physiological and potential pathophysiological effects, primarily through its influence on neuronal communication.

A. Regulation of Appetite and Energy Homeostasis

The role of the Y2 receptor in appetite regulation is complex. While central administration of NPY is a potent stimulator of food intake, activation of presynaptic Y2 receptors by NPY (13-36) can inhibit the release of NPY in the hypothalamus, leading to a reduction in food intake. [2][9]This has positioned Y2 receptor agonists as potential therapeutic agents for obesity. [3][5]

B. Modulation of Anxiety and Stress Response

The NPY system is deeply involved in the regulation of anxiety and the response to stress. [1][20]While activation of Y1 receptors generally produces anxiolytic (anxiety-reducing) effects, stimulation of Y2 receptors with NPY (13-36) has been shown to have anxiogenic (anxiety-promoting) effects in some studies. [1][8]This highlights the opposing roles of different NPY receptor subtypes in the modulation of emotional behavior.

IV. Experimental Protocols for Studying NPY (13-36) Mechanism of Action

Elucidating the mechanism of action of NPY (13-36) relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

A. Radioligand Binding Assay

This assay is used to determine the binding affinity and selectivity of NPY (13-36) for the Y2 receptor.

Objective: To quantify the binding of a radiolabeled ligand to the Y2 receptor in the presence of unlabeled NPY (13-36).

Materials:

-

Cell membranes expressing the Y2 receptor (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled Y2-selective antagonist (e.g., ¹²⁵I-PYY(3-36)).

-

Unlabeled NPY (13-36) at various concentrations.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled NPY (13-36).

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled NPY (13-36) or vehicle.

-

Incubate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

B. cAMP Measurement Assay

This assay measures the ability of NPY (13-36) to inhibit adenylyl cyclase activity.

Objective: To quantify the change in intracellular cAMP levels in response to NPY (13-36) treatment.

Materials:

-

Cells expressing the Y2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

NPY (13-36) at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of NPY (13-36) to the cells and incubate for a short period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of NPY (13-36) to determine the EC50 (concentration of agonist that produces 50% of the maximal inhibitory effect).

Conclusion

Neuropeptide Y (13-36) serves as a potent and selective agonist for the Y2 receptor, making it an invaluable tool for dissecting the complex roles of this receptor in health and disease. Its mechanism of action is centered on the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of the MAPK pathway. These molecular events culminate in the regulation of critical physiological processes, including appetite and anxiety. A thorough understanding of the intricate signaling pathways initiated by NPY (13-36) is essential for the continued development of novel therapeutics targeting the NPY system.

References

Sources

- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 8. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropeptide Y2 receptors as drug targets for the central regulation of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. businesswire.com [businesswire.com]

- 11. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Neuropeptide Y Receptor Type 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 14. mdpi.com [mdpi.com]

- 15. Neuropeptide Y inhibits adenylyl cyclase activity in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuropeptide Y receptors and the inhibition of adenylate cyclase in the human frontal and temporal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuropeptide Y Peptide Family and Cancer: Antitumor Therapeutic Strategies [mdpi.com]

- 18. karger.com [karger.com]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

Technical Deep Dive: Neuropeptide Y (13-36) Y2 Receptor Agonist Activity

[1]

Executive Summary

Neuropeptide Y (13-36) [NPY(13-36)] is a C-terminal fragment of the endogenous neurotransmitter Neuropeptide Y.[1][2][3] It serves as a critical pharmacological tool in neurobiology and drug discovery due to its high selectivity for the Y2 receptor (Y2R) over the Y1 receptor. Unlike the full-length NPY(1-36), which activates Y1, Y2, and Y5 subtypes indiscriminately, NPY(13-36) lacks the N-terminal tyrosine and proline residues required for Y1 recognition.

This guide details the molecular pharmacology, signaling mechanisms, and validated experimental protocols for utilizing NPY(13-36) to isolate Y2R-mediated effects, such as presynaptic neurotransmitter inhibition and cardiovascular modulation.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The "Address and Message" Concept

The NPY molecule follows a distinct structural logic. The N-terminus (residues 1-12) acts as the "address" required for Y1 receptor binding. The C-terminus (residues 13-36), particularly the amphipathic alpha-helix and the amidated tyrosine at position 36, contains the "message" capable of activating the Y2 receptor.

-

NPY(1-36): Binds Y1, Y2, Y4, Y5.[4]

-

NPY(13-36): Deletion of 1-12 abolishes Y1 affinity but retains high Y2 affinity (

nM). -

[Leu31, Pro34]-NPY: A synthetic analog that preserves Y1/Y5 affinity but abolishes Y2 affinity.

Receptor Selectivity Profile

The following table summarizes the binding affinities (

| Ligand | Y1 Receptor ( | Y2 Receptor ( | Y5 Receptor ( | Primary Application |

| NPY (1-36) | 0.2 nM | 0.2 nM | 0.3 nM | Endogenous Pan-Agonist |

| NPY (13-36) | > 1000 nM | 0.5 - 2.0 nM | ~5 - 10 nM | Y2 Selective Agonist |

| NPY (3-36) | > 1000 nM | 0.5 nM | ~5 nM | Endogenous Y2 Agonist (DPP4 product) |

| [Leu31, Pro34] | 0.2 nM | > 1000 nM | 0.5 nM | Y1/Y5 Selective Agonist |

Expert Insight: While NPY(13-36) is often labeled "Y2 specific," it retains moderate affinity for the Y5 receptor . To claim pure Y2 mediation in tissues expressing both (e.g., hypothalamus), researchers should co-apply a Y5 antagonist (e.g., CGP71683) or cross-reference with a Y1/Y5 agonist like [Leu31, Pro34]-NPY to demonstrate lack of effect.

Signaling Transduction Pathways

Upon binding NPY(13-36), the Y2 receptor undergoes a conformational change that activates the

Key Signaling Events:

-

cAMP Inhibition: The

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP and lowering Protein Kinase A (PKA) activity.[5] -

Calcium Channel Blockade: The

complex directly binds to presynaptic N-type voltage-gated calcium channels ( -

MAPK Activation: Y2R activation can stimulate the ERK1/2 pathway, contributing to cell proliferation or long-term potentiation modulation in specific contexts.

Figure 1: The Gi/o-coupled signaling cascade activated by NPY(13-36) at the Y2 receptor, leading to presynaptic inhibition.[5][6]

Experimental Protocols

Protocol A: Validating Y2 Selectivity via Competitive Binding

This assay confirms that the biological effect observed is mediated by Y2 and not Y1.

Materials:

-

Cell Line: CHO cells stably transfected with human Y1R or Y2R.

-

Radioligand:

I-PYY (binds both Y1/Y2 with high affinity).

Workflow:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 2 mM

, protease inhibitors). Centrifuge at 20,000 x g for 20 min. -

Incubation: Incubate 20 µg membrane protein with 25 pM

I-PYY and increasing concentrations of NPY(13-36) ( -

Filtration: Terminate reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[Ligand].

-

Success Criterion: NPY(13-36) should displace radioligand in Y2R membranes with an

nM, but show no displacement in Y1R membranes up to 1 µM.

-

Protocol B: Functional Presynaptic Inhibition (Electrophysiology)

NPY(13-36) is widely used to demonstrate Y2-mediated inhibition of glutamate release in the hippocampus.

Setup:

-

Tissue: Rat hippocampal slices (400 µm).

-

Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 32°C.

-

Recording: Whole-cell patch clamp of CA1 pyramidal neurons.

Step-by-Step:

-

Baseline: Stimulate Schaffer collaterals (0.1 Hz) and record baseline Excitatory Postsynaptic Currents (EPSCs) for 10 minutes. Ensure stability (<10% variance).

-

Application: Bath apply 300 nM NPY(13-36) .

-

Observation: Monitor EPSC amplitude.

-

Expected Result: A 30-50% reduction in EPSC amplitude within 5-10 minutes.

-

-

Validation (Paired-Pulse Ratio): Measure the Paired-Pulse Ratio (PPR) (Pulse 2 / Pulse 1).

-

Mechanism Check: An increase in PPR indicates a presynaptic mechanism (reduced release probability), confirming Y2 autoreceptor activation.

-

-

Washout: Switch back to standard aCSF. The effect should be reversible, though washout may be slow due to peptide stickiness.

Physiological Applications & Interpretation

Differentiating Anxiety Pathways

Full-length NPY is anxiolytic. However, this effect is complex:

-

Y1 Activation: Anxiolytic (amygdala).

-

Y2 Activation: Anxiogenic (presynaptic inhibition of NPY release).

-

Application: Researchers use NPY(13-36) (ICV injection) to induce anxiety-like behaviors or block the anxiolytic effects of endogenous NPY, thereby proving the "Y2 brake" hypothesis.

Cardiovascular Research

In the periphery, Y1 receptors mediate vasoconstriction, while Y2 receptors facilitate angiogenesis and modulate transmitter release.[6]

-

Experiment: Injected NPY(13-36) does not cause the potent vasoconstriction seen with NPY(1-36) (a Y1 effect), but it inhibits norepinephrine release from sympathetic nerves via prejunctional Y2 receptors.

References

-

Wahlestedt, C., et al. (1986). "Neuropeptide Y-related peptides and their receptors." Regulatory Peptides.[7][9] Link

-

Michel, M. C., et al. (1998). "XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors." Pharmacological Reviews. Link

-

Colmers, W. F., et al. (1991). "Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor."[10][11] British Journal of Pharmacology. Link

-

Gerald, C., et al. (1996). "A receptor subtype involved in neuropeptide-Y-induced food intake."[1][12][13] Nature. Link

-

Grundemar, L., et al. (1993). "Characterization of vascular neuropeptide Y receptors." British Journal of Pharmacology. Link

Sources

- 1. genscript.com [genscript.com]

- 2. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y modulates ATP-induced increases in internal calcium via the adenylate cyclase/protein kinase A system in a human neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 9. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigations into neuropeptide Y-mediated presynaptic inhibition in cultured hippocampal neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Neuropeptide Y and pancreatic polypeptide reduce calcium currents in acutely dissociated neurons from adult rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Neuropeptide Y (13-36) and the Y2 Receptor Signaling Axis

Topic: Neuropeptide Y (13-36) Signaling Pathway in Neurons Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that acts as a master regulator of energy homeostasis, anxiety, and cortical excitability.[1][2][3] While full-length NPY (1-36) binds promiscuously to Y1, Y2, and Y5 receptors, the C-terminal fragment NPY (13-36) serves as a critical pharmacological tool due to its high selectivity for the Y2 receptor .

This guide details the signaling architecture of NPY (13-36) in neuronal systems. Unlike Y1 receptors, which are typically post-synaptic and excitatory (via inhibition of K+ leak currents), Y2 receptors activated by NPY (13-36) are predominantly pre-synaptic autoreceptors . Their activation triggers a Gi/o-mediated cascade that silences neuronal firing and inhibits neurotransmitter release, offering a "molecular brake" on excitability. This pathway is a primary target for therapeutic intervention in obesity (satiety signaling), epilepsy, and anxiety disorders.

Biochemistry & Ligand Selectivity

The DPP4 Cleavage Mechanism

In vivo, the selectivity of the NPY system is regulated by the enzyme Dipeptidyl Peptidase 4 (DPP4) (CD26).[4] DPP4 cleaves the N-terminal dipeptide (Tyr-Pro) from NPY (1-36), generating NPY (3-36) .[5]

-

NPY (3-36): Loses affinity for Y1; retains high affinity for Y2 and Y5.[5]

-

NPY (13-36): A synthetic C-terminal fragment used experimentally to mimic the Y2-selective profile of the physiological metabolite NPY (3-36), often with superior utility in excluding residual Y1 activity in complex tissue preparations.

Receptor Binding Profile

The N-terminus of NPY is essential for Y1 receptor binding but dispensable for Y2. The Y2 receptor recognizes the C-terminal

Table 1: Comparative Binding Affinities (Ki) of NPY Analogs

| Ligand | Y1 Receptor (Post-synaptic) | Y2 Receptor (Pre-synaptic) | Y5 Receptor (CNS/Feeding) | Selectivity Profile |

| NPY (1-36) | 0.2 nM (High) | 0.2 - 0.8 nM (High) | 0.6 nM (High) | Non-selective Pan-agonist |

| NPY (3-36) | > 1000 nM (None) | 0.8 - 1.5 nM (High) | ~1.0 nM (High) | Y2 / Y5 Selective |

| NPY (13-36) | > 1000 nM (None) | 1.5 - 5.0 nM (High) | ~5.0 nM (Moderate) | Y2 Selective Probe |

| [Leu31, Pro34]-NPY | 0.2 nM (High) | > 1000 nM (None) | 0.6 nM (High) | Y1 / Y5 Selective |

Data synthesized from Gehlert et al. [1] and Dumont et al. [2].[8]

The Core Signaling Pathway: Presynaptic Inhibition

The definitive action of NPY (13-36) in neurons is presynaptic inhibition . By binding to Y2 receptors located on the axon terminal (autoreceptors or heteroreceptors), it suppresses the release of neurotransmitters (including Glutamate, GABA, and NPY itself).

Mechanism of Action

The Y2 receptor is a G-protein Coupled Receptor (GPCR) coupled to the Gi/o family.

-

Ligand Binding: NPY (13-36) binds the Y2 receptor.[9][10][11]

-

G-Protein Activation: The G

subunit exchanges GDP for GTP and dissociates from the G -

Divergent Signaling:

-

G

Arm: Inhibits Adenylyl Cyclase (AC) , reducing cAMP levels and PKA activity. This modulates long-term potentiation but is secondary in immediate synaptic silencing. -

G

Arm (Primary Effector):-

Target 1 (Inhibition): Directly binds and inhibits N-type Voltage-Gated Calcium Channels (CaV2.2) . This prevents Ca2+ influx required for vesicle fusion.

-

Target 2 (Activation): Directly opens G-protein Coupled Inwardly Rectifying Potassium channels (GIRK/Kir3) . This causes K+ efflux, hyperpolarizing the terminal and clamping the membrane potential below the threshold for activation.

-

-

Visualization of the Pathway

Figure 1: The Y2 receptor signaling cascade. Note the dual "pincer" mechanism: blocking Ca2+ entry while simultaneously hyperpolarizing the membrane via K+ efflux.

Validated Experimental Protocols

To study NPY (13-36) signaling, researchers must use assays that quantify G-protein activation or downstream functional consequences.

Protocol A: [35S]GTPγS Binding Assay

This assay is the "gold standard" for verifying Gi/o-coupled GPCR activation. It measures the exchange of GDP for a non-hydrolyzable radioactive GTP analog.

Rationale: Unlike cAMP assays (which require pre-stimulation with Forskolin for Gi receptors), GTPγS binding measures the very first step of transduction, providing a direct measure of receptor efficacy without downstream amplification bias [3].

Step-by-Step Methodology:

-

Membrane Preparation: Harvest cells (e.g., CHO-K1 expressing hY2R or rat hippocampal slices) and homogenize in ice-cold Tris-EGTA buffer. Centrifuge at 40,000 x g to isolate membranes.

-

Assay Buffer: Re-suspend membranes in buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 10-50 µM GDP .

-

Critical Step: The concentration of GDP is crucial. Excess GDP suppresses basal binding, increasing the signal-to-noise ratio for the agonist.

-

-

Incubation:

-

Add NPY (13-36) (Concentration range: 10^-10 to 10^-6 M).

-

Add [35S]GTPγS (0.1 nM final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot CPM vs. Log[Agonist]. Calculate EC50 and Emax relative to full-length NPY.

Protocol B: Electrophysiological Confirmation of Presynaptic Inhibition

This protocol confirms the functional outcome of the signaling pathway in native tissue (e.g., Hippocampal CA1).

Rationale: NPY (13-36) should decrease the amplitude of Excitatory Postsynaptic Currents (EPSCs) without altering the postsynaptic membrane properties, confirming a presynaptic mechanism [4].

Workflow:

-

Slice Preparation: Prepare 300 µm acute hippocampal slices from rat/mouse.

-

Recording: Perform whole-cell patch-clamp on a CA1 pyramidal neuron.

-

Stimulation: Place a stimulating electrode in the Schaffer collaterals to evoke EPSCs.

-

Baseline: Record stable baseline EPSCs for 10 minutes.

-

Application: Perfuse 300 nM NPY (13-36) .

-

Readout:

-

Observe reduction in EPSC amplitude (typically 30-50%).

-

Paired-Pulse Ratio (PPR) Test: Deliver two stimuli 50ms apart. If NPY (13-36) acts presynaptically, the PPR (EPSC2/EPSC1) should increase , indicating a lower probability of release during the first pulse.

-

-

Validation: Washout peptide to ensure reversibility. Pre-treat with BIIE0246 (selective Y2 antagonist) to block the effect, confirming specificity.

Therapeutic Implications

The NPY (13-36) / Y2 axis is a high-value target for drug development.

-

Obesity & Satiety:

-

Circulating PYY (3-36) (which mimics NPY 13-36 pharmacology) crosses the blood-brain barrier to activate Y2 receptors in the Arcuate Nucleus.

-

Mechanism: Inhibition of NPY/AgRP neurons (orexigenic) via presynaptic Y2 autoreceptors removes the "hunger drive," promoting satiety.

-

-

Anxiety & Stress:

-

Y2 receptors are dense in the Amygdala. Y2 antagonists are being explored as anxiolytics because blocking the presynaptic "brake" increases NPY release, allowing NPY to bind postsynaptic Y1 receptors (which are anxiolytic).

-

-

Epilepsy:

-

NPY (13-36) acts as an endogenous anticonvulsant by inhibiting glutamate release from hyperexcitable terminals in the hippocampus [5].

-

References

-

Gehlert, D. R. (1998).[13] Multiple receptors for the pancreatic polypeptide (PP-fold) family: physiological implications. Proceedings of the Society for Experimental Biology and Medicine, 218(1), 7-22. Link

-

Dumont, Y., et al. (2000). Characterization of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies.[7][14] Canadian Journal of Physiology and Pharmacology, 78, 116-125. Link

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Link

-

Colmers, W. F., et al. (1991). Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. British Journal of Pharmacology, 102(1), 41-44. Link

-

El Bahh, B., et al. (2005). Differential modulation of synaptic transmission by neuropeptide Y in rat neocortical neurons.[15] Proceedings of the National Academy of Sciences, 102(26), 9142-9147. Link

Sources

- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Y1 and Y2 receptor selective neuropeptide Y analogues: evidence for a Y1 receptor subclass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential expression of Y receptors and signaling pathways in intestinal circular and longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-evaluation of receptor–ligand interactions of the human neuropeptide Y receptor Y1: a site-directed mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Re-evaluation of receptor–ligand interactions of the human neuropeptide Y receptor Y1: a site-directed mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Neuropeptide Y (13-36) and its Role in Appetite Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Neuropeptide Y (NPY) is the most potent orexigenic peptide known, driving food intake through complex hypothalamic circuits.[1][2] However, its C-terminal fragment, Neuropeptide Y (13-36) [NPY(13-36)], exhibits a functionally distinct and nuanced role in appetite regulation. This guide provides a technical deep-dive into the mechanism of NPY(13-36), focusing on its selective agonism at the Neuropeptide Y receptor subtype 2 (Y2R). Contrary to the full-length peptide, NPY(13-36) and its peripherally-derived analogue, Peptide YY(3-36) (PYY(3-36)), mediate anorexigenic (appetite-suppressing) effects.[3][4] This is primarily achieved through the activation of presynaptic Y2 autoreceptors on orexigenic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus (ARC).[5][6] This guide will elucidate the signaling pathways, detail robust experimental protocols for investigating these mechanisms, and discuss the therapeutic implications for the development of anti-obesity pharmacotherapies.

The Neuropeptide Y System: A Dual-Action Regulator of Energy Homeostasis

The Neuropeptide Y system is a critical component of the central nervous system's control over energy balance.[7] It comprises a family of structurally related peptides, including NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a class of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and y6.[3][8]

The canonical role of this system, driven by NPY released from ARC neurons, is profoundly orexigenic.[1][9] NPY stimulates food intake, with a preference for carbohydrates, decreases the latency to eat, and augments meal size by delaying satiety.[1][10] These effects are primarily mediated by the Y1 and Y5 receptors located on downstream neurons, including the neighboring anorexigenic pro-opiomelanocortin (POMC) neurons and neurons within the paraventricular nucleus (PVN).[11][12] Activation of NPY/AgRP neurons and subsequent NPY release is a hallmark of negative energy balance, such as during fasting.[13][14]

This established orexigenic axis provides a crucial point of contrast for understanding the divergent role of NPY(13-36).

NPY(13-36): A High-Affinity Ligand for the Y2 Receptor

NPY(13-36) is a C-terminal fragment of the full-length 36-amino acid NPY peptide. Its unique structure confers a distinct receptor affinity profile compared to its parent molecule.

-

Receptor Selectivity: NPY(13-36) binds with high affinity to the Y2 receptor, acting as a full agonist.[1][15] In contrast, it has a significantly reduced affinity for the Y1 receptor and does not bind to it effectively.[1] This selectivity makes NPY(13-36) an invaluable pharmacological tool for isolating and studying Y2 receptor-specific functions, distinguishing them from the Y1/Y5-mediated orexigenic effects of full-length NPY. The gut-derived hormone PYY is released postprandially and cleaved by the enzyme dipeptidyl peptidase-IV (DPP4) into PYY(3-36), which is the primary circulating active form and also a selective Y2R agonist.[5][16][17]

Table 1: Comparative Receptor Binding Profiles

| Ligand | Y1 Receptor Affinity | Y2 Receptor Affinity | Y5 Receptor Affinity | Primary Appetite Effect |

|---|---|---|---|---|

| NPY (1-36) | High | High | High | Orexigenic (Stimulates)[1][11] |

| NPY (13-36) | Negligible | High | Moderate | Anorexigenic (Suppresses)[1][3][15] |

| PYY (3-36) | Negligible | High | Low | Anorexigenic (Suppresses)[5][18] |

The Anorexigenic Mechanism: Y2 Receptor-Mediated Inhibition in the Arcuate Nucleus

The primary mechanism for the appetite-suppressing effects of NPY(13-36) and PYY(3-36) is centered on the arcuate nucleus (ARC) of the hypothalamus, a critical hub for integrating peripheral metabolic signals.[5][7]

3.1. Inhibition of Orexigenic NPY/AgRP Neurons The Y2 receptor is highly expressed as a presynaptic autoreceptor on the terminals of NPY/AgRP neurons in the ARC.[5][6] When activated by NPY(13-36) or circulating PYY(3-36), these inhibitory GPCRs trigger a cascade that suppresses neurotransmitter release.[3][6]

-

Signaling Cascade: Y2R activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the inhibition of voltage-gated calcium channels.[15][16] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[15][19]

-

Functional Outcome: The collective effect is a hyperpolarization of the presynaptic terminal and a reduction in the release of the orexigenic signals NPY and AgRP, as well as the inhibitory neurotransmitter GABA.[13][15][20]

3.2. Disinhibition of Anorexigenic POMC Neurons NPY/AgRP neurons exert a potent, tonic inhibitory influence on the adjacent anorexigenic POMC neurons, primarily through the release of GABA.[20][21] By activating Y2 autoreceptors and reducing the inhibitory GABAergic input from NPY/AgRP neurons, NPY(13-36) effectively "releases the brake" on POMC neurons.[5][8] This disinhibition allows POMC neurons to fire more frequently, increasing the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in downstream nuclei like the PVN to promote satiety and reduce food intake.[11][13][22]

Interestingly, some studies have reported that PYY(3-36) can also directly inhibit POMC neurons, also via a Y2 receptor-dependent mechanism.[19][23] This suggests a more complex regulatory network where the net effect of Y2R agonism is anorexigenic, likely dominated by the potent inhibition of the orexigenic NPY/AgRP drive.[23]

Diagram 1: NPY(13-36) Signaling Pathway in the Arcuate Nucleus

Caption: Y2R activation inhibits NPY/AgRP neurons, disinhibiting POMC neurons.

Experimental Methodologies for Investigating NPY(13-36) Function

To validate and explore the mechanisms described, a multi-tiered experimental approach is required. The following protocols represent field-proven standards.

4.1 Protocol: In Vivo Assessment of Anorexigenic Effects in Rodents

This protocol is designed to determine the effect of centrally or peripherally administered NPY(13-36) on food intake.

-

Causality & Rationale: This experiment directly tests the primary hypothesis that NPY(13-36) reduces food intake. Using both central (intracerebroventricular, ICV) and peripheral (intraperitoneal, IP) administration helps differentiate central sites of action from potential peripheral effects. The inclusion of a Y2R-specific antagonist is critical for self-validation, confirming that the observed effects are mediated through the intended receptor.

-

Step-by-Step Methodology:

-

Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats (n=8-12 per group), individually housed to allow for accurate food intake measurement.

-

Acclimatization: Allow animals to acclimatize for at least one week to the housing conditions and handling. For ICV studies, animals must recover from cannula implantation surgery for at least one week.

-

Experimental Groups:

-

Procedure:

-

Fast animals for a short period (e.g., 4-6 hours) to standardize hunger levels.

-

Administer the assigned treatment (ICV or IP) at the onset of the dark cycle, when rodents are most active.

-

Provide a pre-weighed amount of standard chow immediately after injection.

-

Measure cumulative food intake at multiple time points (e.g., 1, 2, 4, and 24 hours).

-

-

Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare food intake between groups. The expected outcome is a significant reduction in food intake in the NPY(13-36) group compared to the vehicle, an effect that is reversed in the antagonist co-administration group.

-

Diagram 2: Experimental Workflow for In Vivo Food Intake Study

Caption: Workflow for assessing the in vivo anorexigenic effects of NPY(13-36).

4.2 Protocol: Electrophysiological Recording in Hypothalamic Slices

This protocol directly measures the effect of NPY(13-36) on the electrical activity of ARC neurons.

-

Causality & Rationale: This ex vivo approach provides direct evidence of the cellular mechanism. By recording from identified NPY/AgRP or POMC neurons (using fluorescent reporters), one can definitively show whether NPY(13-36) causes inhibition or excitation and confirm the postsynaptic or presynaptic nature of the effect.[15][19] This method bridges the gap between receptor binding and whole-animal behavior.

-

Step-by-Step Methodology:

-

Animal Model: Use transgenic mice expressing a fluorescent reporter in the neuronal population of interest (e.g., NPY-hrGFP mice).

-

Slice Preparation:

-

Anesthetize and decapitate the mouse.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal hypothalamic slices (250-300 µm) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope equipped with fluorescence and DIC optics.

-

Continuously perfuse with oxygenated aCSF at 32°C.

-

Identify fluorescent neurons and establish a whole-cell patch-clamp recording.

-

In current-clamp mode, record baseline spontaneous action potential firing.

-

Bath-apply NPY(13-36) (e.g., 100 nM - 1 µM) and record changes in firing frequency and membrane potential.[15][19]

-

Perform a washout with aCSF to observe recovery.

-

To confirm the mechanism, co-apply the Y2R antagonist BIIE0246 to block the effect.[19][23]

-

-

Data Analysis: Measure and compare firing frequency and resting membrane potential before, during, and after drug application using a paired t-test or repeated measures ANOVA. The expected outcome for an NPY/AgRP neuron is a reversible hyperpolarization and a decrease in firing rate.[27]

-

Therapeutic Implications and Drug Development

The anorexigenic pathway activated by NPY(13-36) and PYY(3-36) establishes the Y2 receptor as a prime target for the development of anti-obesity therapeutics.[3][28]

-

Y2R Agonists: The strategy revolves around developing potent and selective Y2R agonists that mimic the satiety signals of endogenous PYY(3-36).[3] Peripheral administration of PYY(3-36) or its analogues has been shown to reduce food intake and body weight in both rodents and humans.[3][8][18]

-

Challenges and Opportunities: A key challenge is developing molecules with favorable pharmacokinetic properties (e.g., long half-life for less frequent dosing) while minimizing potential side effects. The development of peptide analogues with increased stability and selectivity, such as BI 1820237, represents a significant advancement in this area.[29] Furthermore, combining Y2R agonists with other metabolic hormones, like GLP-1 receptor agonists, may offer synergistic effects on weight loss.[29]

Summary and Future Directions

NPY(13-36), through its selective agonism of the Y2 receptor, plays a predominantly anorexigenic role in appetite regulation. This stands in stark contrast to the potent orexigenic effects of its parent peptide, NPY. The mechanism is primarily driven by the presynaptic inhibition of orexigenic NPY/AgRP neurons in the arcuate nucleus, leading to the disinhibition of anorexigenic POMC neurons. This well-characterized pathway has validated the Y2 receptor as a viable therapeutic target for obesity.

Future research should focus on further dissecting the complex interplay between Y2R signaling on different neuronal populations, understanding potential desensitization with chronic agonist administration, and exploring the role of peripheral Y2 receptors in metabolic regulation beyond appetite control.[30]

References

-

Gerald, C., et al. (1996). Neuropeptide Y Induced Feeding in the Rat Is Mediated by a Novel Receptor 1. Endocrinology. [Link]

-

Sainsbury, A., et al. (2010). NPY receptors as potential targets for anti-obesity drug development. British Journal of Clinical Pharmacology. [Link]

-

Conlon, J. M. (2021). The Roles of Neuropeptide Y (Npy) and Peptide YY (Pyy) in Teleost Food Intake: A Mini Review. Biology. [Link]

-

Roseberry, A. G., et al. (2004). Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus. Journal of Neuroscience. [Link]

-

Beck, B. (2006). Neuropeptide Y in normal eating and in genetic and dietary-induced obesity. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

Fu, L. Y., et al. (2004). Neuropeptide Y Inhibits Hypocretin/Orexin Neurons by Multiple Presynaptic and Postsynaptic Mechanisms: Tonic Depression of the Hypothalamic Arousal System. Journal of Neuroscience. [Link]

-

Drucker, D. J. (2012). Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity. The Review of Diabetic Studies. [Link]

-

le Roux, C. W., & Bloom, S. R. (2005). The role of peptide YY in appetite regulation and obesity. Journal of Physiology and Biochemistry. [Link]

-

Zhang, L., et al. (2021). Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies. Frontiers in Molecular Biosciences. [Link]

-

Lavebratt, C., et al. (2004). Studies of the Peptide YY and Neuropeptide Y2 Receptor Genes in Relation to Human Obesity and Obesity-Related Traits. Diabetes. [Link]

-

Heilig, M., et al. (1988). Effects of centrally administered neuropeptide Y (NPY) and NPY13?36 on the brain monoaminergic systems of the rat. Journal of Neural Transmission. [Link]

-

Chee, M. J., & Colmers, W. F. (2008). Neuropeptide Y Suppresses Anorexigenic Output from the Ventromedial Nucleus of the Hypothalamus. The Journal of Neuroscience. [Link]

-

Cowley, M. A., et al. (2005). Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis. Endocrinology. [Link]

-

Klein, T., et al. (2024). Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide. Molecular Metabolism. [Link]

-

Shi, Y. C., et al. (2011). NPY Neuron-Specific Y2 Receptors Regulate Adipose Tissue and Trabecular Bone but Not Cortical Bone Homeostasis in Mice. PLoS ONE. [Link]

-

Stevanovic, D., et al. (2017). NPY derived from AGRP neurons controls feeding via Y1 and energy expenditure and food foraging behaviour via Y2 signalling. Molecular Metabolism. [Link]

-

dos Santos, G. A., & da Silva, R. P. (2023). Neuropeptide Y in Energy Balance Regulation. Encyclopedia. [Link]

-

Shah, M., & Vella, A. (2014). Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity. The Journal for Nurse Practitioners. [Link]

-

Cowley, M. A., et al. (2005). Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis. Endocrinology. [Link]

-

van den Hoek, A. M., et al. (1998). Effects of Neuropeptide Y on Appetite. Netherlands Journal of Medicine. [Link]

-

Diano, S., et al. (2011). NPY/AgRP and POMC/CART neurons are in close proximity as shown on the inset of Fig. (1). ResearchGate. [Link]

-

Kamiji, M. M., & Inui, A. (2004). Neuropeptide Y receptors as targets of obesity treatment. Current Topics in Medicinal Chemistry. [Link]

-

Patel, H., et al. (2006). Review Of NPY And NPY Receptor For Obesity. Internet Scientific Publications. [Link]

-

Zhang, L., et al. (2017). A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry. [Link]

-

van den Hoek, A. M., et al. (1998). Effects of Neuropeptide Y on Appetite. ResearchGate. [Link]

-

Gove, C., et al. (2019). Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice. Endocrinology. [Link]

-

Angelov, D. (2024). Neuroendocrine regulation of appetite. Folia Medica. [Link]

-

Kaczmarek, P., et al. (2021). Neuropeptide Y and Peptide YY in Association with Depressive Symptoms and Eating Behaviours in Adolescents across the Weight Spectrum: From Anorexia Nervosa to Obesity. Nutrients. [Link]

-

Sohn, J. W. (2019). Regulation of Feeding-Related Behaviors by Arcuate Neuropeptide Y Neurons. Endocrinology. [Link]

-

He, Z., et al. (2020). ARCAgRP/NPY Neuron Activity Is Required for Acute Exercise-Induced Food Intake in Un-Trained Mice. Frontiers in Physiology. [Link]

-

Ailanen, L., et al. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology. [Link]

-

Richard, D. (2017). Emerging Signaling Pathway in Arcuate Feeding-Related Neurons: Role of the Acbd7. Frontiers in Neuroscience. [Link]

-

Coccurello, R., & D'Amato, F. R. (2019). Hypothalamic Expression of Neuropeptide Y (NPY) and Pro-OpioMelanoCortin (POMC) in Adult Male Mice Is Affected by Chronic Exposure to Endocrine Disruptors. International Journal of Molecular Sciences. [Link]

Sources

- 1. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. NPY Neuron-Specific Y2 Receptors Regulate Adipose Tissue and Trabecular Bone but Not Cortical Bone Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Frontiers | ARCAgRP/NPY Neuron Activity Is Required for Acute Exercise-Induced Food Intake in Un-Trained Mice [frontiersin.org]

- 15. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ispub.com [ispub.com]

- 17. Frontiers | Intranasal Neuropeptide Y as a Potential Therapeutic for Depressive Behavior in the Rodent Single Prolonged Stress Model in Females [frontiersin.org]

- 18. Neuroendocrine regulation of appetite [foliamedica.bg]

- 19. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Emerging Signaling Pathway in Arcuate Feeding-Related Neurons: Role of the Acbd7 [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. scilit.com [scilit.com]

- 26. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Novel NPY2R agonist BI 1820237 provides synergistic anti-obesity efficacy when combined with the GCGR/GLP-1R dual agonist survodutide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

A Technical Guide to Neuropeptide Y (13-36): From Discovery to a Key Tool in Receptor Research

This guide provides an in-depth exploration of Neuropeptide Y (13-36) (NPY (13-36)), a critical C-terminal fragment of the full-length Neuropeptide Y (NPY). We will delve into its historical discovery, the precise methods of its chemical synthesis, and its characterization as a selective agonist for the Y2 receptor subtype. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NPY (13-36) and its application in neuroscience and pharmacology.

The Genesis of a Selective Tool: The Discovery of Neuropeptide Y and the Dawn of its Fragments

The story of NPY (13-36) begins with the landmark discovery of its parent molecule, Neuropeptide Y. In 1982, Tatemoto and Mutt first isolated this 36-amino acid peptide from the porcine brain.[1][2] This discovery opened a new chapter in understanding the complex signaling within the central and peripheral nervous systems. NPY was quickly recognized as one of the most abundant neuropeptides in the mammalian brain and was implicated in a wide array of physiological processes, including the regulation of food intake, blood pressure, and mood.[2][3]

The early years of NPY research were marked by efforts to understand how this single peptide could elicit such a diverse range of effects. The key to this puzzle lay in the existence of multiple NPY receptor subtypes. A pivotal strategy in dissecting the pharmacology of these receptors was the use of C-terminal fragments of NPY. Researchers observed that these fragments could mimic some, but not all, of the effects of the full-length peptide. This differential activity was the first indication of the existence of distinct receptor populations with varying structural requirements for activation. The use of N-terminally truncated fragments, such as NPY (13-36), proved to be instrumental in functionally distinguishing between the Y1 and Y2 receptor subtypes.[4] While the full-length NPY binds with high affinity to both Y1 and Y2 receptors, fragments like NPY (13-36) exhibit a marked selectivity for the Y2 receptor.[5] This selectivity established NPY (13-36) as an indispensable tool for probing the specific functions of the Y2 receptor.

The Art of Peptide Creation: Solid-Phase Synthesis of Neuropeptide Y (13-36)

The availability of pure and well-characterized NPY (13-36) has been crucial for advancing our understanding of the Y2 receptor. Solid-phase peptide synthesis (SPPS) is the cornerstone technique for producing this and other synthetic peptides.[1][6]

The Principle of Solid-Phase Peptide Synthesis

SPPS, pioneered by R. Bruce Merrifield, allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble solid support (resin). This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step.

Step-by-Step Methodology for NPY (13-36) Synthesis

The following protocol outlines the key steps in the solid-phase synthesis of human Neuropeptide Y (13-36) (Sequence: Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2), utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) to the resin using HBTU/HOBt and DIEA in DMF. The reaction is typically monitored for completion using a colorimetric test (e.g., Kaiser test).

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus.

-

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized NPY (13-36) using mass spectrometry and analytical HPLC.

dot

Caption: Signaling pathways activated by NPY (13-36) via the Y2 receptor.

Conclusion and Future Directions

Neuropeptide Y (13-36) has transitioned from being a mere fragment of a larger peptide to a cornerstone of neuropharmacological research. Its discovery, enabled by the foundational work on NPY, and its subsequent chemical synthesis have provided the scientific community with a highly selective tool to dissect the multifaceted roles of the Y2 receptor. The detailed protocols for its synthesis and characterization outlined in this guide are intended to empower researchers to utilize this valuable agonist with confidence and precision.

Future research will likely focus on leveraging the understanding of the NPY (13-36)-Y2 receptor interaction for therapeutic development. The design of novel, more stable, and potent Y2 receptor agonists or antagonists holds promise for the treatment of a range of disorders, including anxiety, epilepsy, and metabolic diseases. The continued application of NPY (13-36) in these endeavors will undoubtedly continue to illuminate the intricate workings of the neuropeptide Y system.

References

-

Full article: Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis - Taylor & Francis. (2022, March 21). Retrieved from [Link]

-

The synthesis, physical characterization and receptor binding affinity of neuropeptide Y (NPY) - PubMed. (1987, July). Retrieved from [Link]

-

Signalling pathways downstream of neuropeptide Y (NPY) receptor... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of the first fluorescent nonpeptide NPY Y1 receptor antagonist - PubMed. (2007, November 5). Retrieved from [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed. (n.d.). Retrieved from [Link]

-

Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding - PubMed. (2016, February 15). Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Neuropeptide Y (NPY) downstream signaling effects include inactivation... - ResearchGate. (n.d.). Retrieved from [Link]

-

Neuropeptide Y and its Y2 Receptor – Potential Targets in Neuroblastoma Therapy - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. (2020, July 24). Retrieved from [Link]

-

Neuropeptide Y (13-36), porcine; [113662-54-7] - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

NPY and Stress 30 Years Later: The Peripheral View - PMC - NIH. (n.d.). Retrieved from [Link]

-

Neuropeptide Y Receptor Selective Ligands in the Treatment of Obesity - Oxford Academic. (2007, October 1). Retrieved from [Link]

-

Neuropeptide Y Y2 receptor in health and disease - PMC - NIH. (2007, September 10). Retrieved from [Link]

-

Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. (2022, May 4). Retrieved from [Link]

-

Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed. (n.d.). Retrieved from [Link]

-

Characterization of [3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies. (2025, March 14). Retrieved from [Link]

-

Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC. (n.d.). Retrieved from [Link]

-

Characterisation of Neuropeptide Y Receptor Subtypes by Synthetic NPY Analogues and by Anti-receptor Antibodies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

The C‐terminal flanking peptide of neuropeptide Y (NPY) is not essential for seizure‐suppressant actions of prepro‐NPY overexpression in male rats | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. The synthesis, physical characterization and receptor binding affinity of neuropeptide Y (NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Neuropeptide Y (13-36) Receptor Binding Affinity Studies

Executive Summary

Neuropeptide Y (13-36) [NPY(13-36)] acts as a critical pharmacological tool for distinguishing between NPY receptor subtypes, specifically exhibiting high selectivity for the Y2 receptor over the Y1 subtype.[1] While full-length NPY binds with nanomolar affinity to Y1, Y2, and Y5 receptors, the truncation of the N-terminal dodecapeptide in NPY(13-36) abolishes Y1 affinity while retaining full agonist activity at Y2.

This guide details the technical workflow for characterizing NPY(13-36) binding affinity (

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The Y1 vs. Y2 Dichotomy

The NPY receptor family (Class A GPCRs) discriminates ligands based on specific peptide motifs.[2][3] Understanding this causality is essential for experimental design:

-

Y1 Receptor Requirement: Requires both the N-terminal (Tyr1-Pro2) and the C-terminal (Arg35-Tyr36-NH2) regions of NPY. The N-terminus locks the peptide into the Y1 binding pocket.

-

Y2 Receptor Requirement: Predominantly recognizes the C-terminal

-helix and the amidated C-terminus. It tolerates extensive N-terminal truncation.

Therefore, NPY(13-36) acts as a "key" that fits the Y2 lock but is too short to engage the Y1 mechanism.

Structural Selectivity Pathway

The following diagram illustrates the ligand-receptor selectivity logic required for interpreting binding data.

Caption: Differential binding logic of NPY full-length vs. NPY(13-36) across receptor subtypes.

Experimental Design Strategy

Radioligand Selection

For competition binding studies using NPY(13-36) as the cold competitor, the choice of radioligand determines the assay's sensitivity.

-

Recommended:

I-PYY (Peptide YY) .[4] PYY often exhibits higher affinity and lower non-specific binding at Y2 receptors compared to NPY itself. -

Alternative:

I-NPY (Porcine or Human).[1] -

Specific Activity: Ensure specific activity is

Ci/mmol to detect low-density receptor populations (e.g., in native rat hippocampus membranes).

Biological System[1][2][5][6][7][8][9][10][11][12][13]

-

Transfected Cells (High Confidence): CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with human Y2 receptor (hY2). This eliminates Y1/Y5 cross-talk.

-

Native Tissue (Physiological Relevance): Rat hippocampal membranes (rich in Y2).

-

Critical Control: When using native tissue, you must include a Y1-selective antagonist (e.g., BIBP3226) to block any potential Y1 background, although NPY(13-36) naturally avoids Y1.

-

Detailed Protocol: Competition Binding Assay

This protocol is designed to be self-validating . If the "Total Binding" signal is less than 5x the "Non-Specific Binding" (NSB), the assay conditions (likely the filter soaking or protease inhibition) have failed.

Buffer Preparation (The "Anti-Stick" System)

Peptides like NPY are "sticky" and will adhere to plasticware, skewing

-

Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

, 1 mM MgCl -

Protease Inhibitors (Mandatory): Bacitracin (0.1 mg/mL) and Aprotinin (5 µg/mL). NPY(13-36) is susceptible to degradation during the 90-minute incubation.

-

BSA Carrier: Add 0.5% (w/v) Bovine Serum Albumin (BSA) to prevent peptide adsorption to tube walls.

Membrane Preparation[9]

-

Harvest CHO-hY2 cells or dissect rat hippocampus.

-

Homogenize in ice-cold buffer (Ultra-Turrax or Dounce).

-

Centrifuge at 40,000

for 20 mins at 4°C. -

Resuspend pellet and repeat wash to remove endogenous ligands (GTP/GDP).

-

Validation Step: Measure protein concentration (Bradford/BCA). Target 10-30 µg protein per well.

Binding Workflow

Pre-treatment: Soak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours. Why? PEI neutralizes the negative charge of glass filters, preventing the positively charged NPY radioligand from binding non-specifically to the filter.

Caption: Step-by-step radioligand competition binding workflow.

Data Analysis & Interpretation

Calculating

Raw data (CPM) must be converted to

- : Derived from the sigmoidal dose-response curve of NPY(13-36).

- : Concentration of radioligand used (e.g., 25 pM).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[5]

Troubleshooting the Hill Slope

The Hill slope (

- : Indicates simple competitive binding to a single site (Ideal for CHO-Y2 cells).

- : Indicates negative cooperativity or binding to multiple sites (e.g., Y2 and Y5 in native tissue).

Comparative Affinity Data

The following table summarizes expected binding constants for NPY(13-36) compared to the full-length peptide. Note the drastic loss of affinity for Y1.

| Receptor Subtype | Ligand | Affinity ( | Selectivity Profile |

| Y2 (Human/Rat) | NPY (13-36) | 0.5 – 3.0 | High Agonist Affinity |

| Y2 (Human/Rat) | NPY (Full Length) | 0.2 – 1.0 | Reference Ligand |

| Y1 (Human/Rat) | NPY (13-36) | > 1,000 | No significant binding |

| Y1 (Human/Rat) | NPY (Full Length) | 0.2 – 0.8 | High Affinity |

| Y5 (Human/Rat) | NPY (13-36) | 5.0 – 20.0 | Moderate Affinity (Cross-reactivity possible) |

Data synthesized from Michel et al. (1998) and Dumont et al. (1995).

References

-

Michel, M. C., et al. (1998).[6] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Link

-

Dumont, Y., et al. (1995). Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36. Journal of Pharmacology and Experimental Therapeutics, 272(2), 673-680. Link

- Grandt, D., et al. (1996). Probing the neuropeptide Y Y1 receptor binding site with peptide analogs. Molecular Pharmacology, 50, 262-271.

-

Beck-Sickinger, A. G., & Jung, G. (1995).[7] Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[1][3][4][8][9][10] Biopolymers, 37(2), 123-142. Link

-

IUPHAR/BPS Guide to PHARMACOLOGY. Neuropeptide Y receptors. Link

Sources

- 1. Neuropeptide Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacological characterization of neuropeptide Y-(2-36) binding to neuropeptide Y Y1 and Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 8. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Technical Guide: NPY (13-36) Selectivity for Y2 vs. Y1/Y5 Receptors

Executive Summary

This technical guide delineates the pharmacological and structural mechanisms governing the selectivity of the C-terminal fragment Neuropeptide Y (13-36) . While the endogenous full-length peptide (NPY 1-36) binds promiscuously to Y1, Y2, and Y5 receptors, the truncated NPY (13-36) analog serves as a critical pharmacological tool to isolate Y2 receptor activity.

This guide is designed for drug discovery scientists and neuropharmacologists. It details the disruption of the "PP-fold" tertiary structure as the primary driver of selectivity, provides comparative binding kinetics, and outlines validated experimental protocols for confirming Y2-mediated signaling.

Structural Basis of Selectivity: The "PP-Fold" Mechanism

The selectivity of NPY (13-36) is not merely a result of steric fit but a consequence of tertiary structure destabilization.

The Y1 Receptor Requirement (The Hairpin)

The Y1 receptor binding pocket requires the full "PP-fold" (Pancreatic Polypeptide-fold) structure. This U-shaped hairpin is stabilized by hydrophobic interactions between the polyproline helix (residues 1–8) and the C-terminal

-

Mechanism: The N-terminal tyrosine (Tyr1) and proline (Pro2) are essential for Y1 activation. They must be presented in a specific spatial orientation relative to the C-terminus.

-

Effect of Truncation: Removing residues 1–12 abolishes the polyproline helix. Without this N-terminal anchor, the peptide cannot form the hairpin structure required for the Y1 orthosteric pocket, resulting in a loss of affinity (>1000-fold reduction).

The Y2 Receptor Requirement (The Helix)

The Y2 receptor is structurally distinct; it does not require the N-terminal segment or the stable hairpin fold.

-

Mechanism: Y2 recognition is driven almost exclusively by the C-terminal pentapeptide (Arg33-Gln34-Arg35-Tyr36-NH2 ) and the amphipathic

-helix. -

Effect of Truncation: NPY (13-36) retains the complete C-terminal

-helix and the critical amidated C-terminus. Therefore, it maintains high nanomolar affinity for Y2, indistinguishable from the full-length endogenous ligand.

The Y5 Receptor Profile

The Y5 receptor, often co-expressed with Y1 in feeding circuits, shares the Y1 requirement for N-terminal residues. Consequently, NPY (13-36) displays negligible affinity for Y5, making it an excellent tool to distinguish Y2 presynaptic effects from Y5 postsynaptic orexigenic effects.

Pharmacological Profile & Binding Kinetics[1]

The following data summarizes the dissociation constants (

Table 1: Comparative Binding Affinity ( in nM)

| Ligand | Y1 Receptor (Cortex/SK-N-MC) | Y2 Receptor (Hippocampus/SMS-KAN) | Y5 Receptor (L-cells/Hu-Y5) | Selectivity Profile |

| NPY (1-36) | 0.2 – 0.6 | 0.5 – 1.0 | 0.6 – 1.5 | Non-selective |

| NPY (13-36) | > 1,000 | 0.8 – 1.5 | > 1,000 | Highly Y2 Selective |

| [Leu31,Pro34]NPY | 0.1 – 0.4 | > 1,000 | 0.5 – 2.0 | Y1/Y5 Selective |

Data synthesized from Gehlert et al. and Grandt et al. (See References).

Signal Transduction Pathways

NPY (13-36) acts as a full agonist at the Y2 receptor.[1][2] The Y2 receptor is a

Key Signaling Cascades:

-

Adenylate Cyclase Inhibition:

inhibits Adenylate Cyclase (AC), reducing intracellular cAMP. -

Calcium Channel Inhibition: The

subunit complex directly binds to and inhibits voltage-gated -

GIRK Activation:

opens G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization.

Visualization: Y2 Receptor Signaling Architecture

Caption: Figure 1. Y2 Receptor Signal Transduction. NPY (13-36) drives Gi/o dissociation, leading to AC inhibition and presynaptic suppression via Ca2+ channel blockade.

Experimental Validation Protocols

To confirm the pharmacological activity of NPY (13-36) in your specific system, use the following self-validating workflows.

Competitive Binding Assay (Membrane Prep)

Objective: Determine

Protocol:

-

Buffer Preparation: 25 mM HEPES (pH 7.4), 2.5 mM

, 1 mM-

Critical Additive: Add 0.1% Bacitracin and protease inhibitors (PMSF) immediately before use to prevent ligand degradation.

-

-

Membrane Source: Use CHO-K1 cells stably transfected with human Y2 receptor (or SMS-KAN neuroblastoma cells).

-

Incubation:

-

Mix 20 µg membrane protein.

-

Add 25 pM [

I]-PYY (tracer). -

Add increasing concentrations of NPY (13-36) (

M to -

Incubate for 90 minutes at room temperature (equilibrium is slower at

C).

-

-

Separation: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) .

-

Why PEI? NPY peptides are sticky/cationic; PEI blocks non-specific binding to the filter.

-

-

Quantification: Count radioactivity in a gamma counter. Calculate

and convert to

Functional Assay: cAMP Inhibition

Objective: Verify agonism (Gi-coupling).